molecular formula C14H9ClN2S B5618620 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine

Cat. No.: B5618620
M. Wt: 272.8 g/mol
InChI Key: KCFFGQZFWUERFK-UHFFFAOYSA-N
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Description

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine is a heterocyclic compound that contains a thiazole ring fused with a pyridine ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) . These targets play crucial roles in various biological processes, including antimicrobial, antiviral, and antitumor activities .

Mode of Action

Thiazole derivatives are known to interact with their targets through various mechanisms, depending on the specific derivative and target . For instance, some thiazole derivatives act as inhibitors, blocking the activity of their target proteins, while others may act as activators, enhancing the activity of their targets .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole derivatives are generally known for their good bioavailability . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the absorption and distribution of the compound in the body.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects . For example, some thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially influence the action and stability of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Coupling with Pyridine: The thiazole ring is then coupled with a pyridine derivative through a cross-coupling reaction such as the Suzuki-Miyaura coupling, which uses palladium catalysts and boronic acids.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the specific substitution reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: It is used in the development of organic semiconductors and other advanced materials.

    Biological Studies: The compound is used to study various biological pathways and mechanisms due to its potential biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-(4-chlorophenyl)-1,3-thiazole: A simpler thiazole derivative with similar biological activities.

    2-(4-chlorophenyl)-1,3-thiazole: Another thiazole derivative with potential biological applications.

    3-(4-chlorophenyl)-1,2,4-thiadiazole: A thiadiazole derivative with comparable properties.

Uniqueness

3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]pyridine is unique due to its specific combination of a thiazole ring, pyridine ring, and chlorophenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-pyridin-3-yl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2S/c15-12-5-3-10(4-6-12)13-9-18-14(17-13)11-2-1-7-16-8-11/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCFFGQZFWUERFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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